The synthesis typically includes:
Technical details regarding the precise synthetic methods remain proprietary or unpublished but are likely to include standard organic chemistry techniques such as coupling reactions and purification processes via chromatography.
DDR-TRK-1 undergoes several key chemical reactions relevant to its mechanism of action. These include:
Technical details on these reactions highlight the importance of ATP concentration in determining the efficacy of inhibition. For instance, assays conducted at varying ATP concentrations reveal dose-dependent inhibition profiles that are crucial for understanding the compound's pharmacodynamics.
The mechanism of action for DDR-TRK-1 involves competitive inhibition at the ATP binding site of the DDR and TRK kinases. Upon binding:
Data supporting this mechanism includes cellular assays demonstrating reduced migration and colony formation in treated cell lines compared to controls.
| Property | Value | 
|---|---|
| Molecular Formula | C26H23F3N6O | 
| Melting Point | Not specified | 
| Log P (octanol-water partition coefficient) | Not specified | 
Relevant analyses indicate that DDR-TRK-1 maintains stability under physiological conditions but may require specific storage conditions to prevent degradation.
DDR-TRK-1 is primarily utilized in scientific research focusing on:
The ongoing research aims to further elucidate its potential therapeutic applications across various diseases characterized by aberrant kinase signaling .
DDR-TRK-1 binds the adenosine triphosphate (ATP)-binding pocket of Discoidin Domain Receptor 1 through a type II inhibition mechanism, stabilizing the inactive "DFG-out" conformation (Asp784-Phe785-Gly786 motif). This conformation is characterized by a flipped Phe785 side chain that enlarges the hydrophobic pocket, allowing deep penetration of the inhibitor’s trifluoromethyl-phenyl head group. Hydrogen bonds form between the inhibitor’s carboxamide group and Met704 backbone amide in the hinge region, while its tetrahydropyridine moiety engages Glu672 of the αC-helix through a salt bridge [1] [4] [6].
A critical feature is the stabilization of the "hydrophobic spine" – a conserved network of residues (His764, Phe785, Met676, Leu687) essential for kinase activation. DDR-TRK-1 disrupts this spine by displacing Phe785, preventing spine assembly and locking DDR1 in an inactive state. Crystallographic studies confirm that DDR-TRK-1 achieves a binding constant (Kd) of 4.7 nanomolar for DDR1, reflecting high-affinity engagement [4] [6].
Table 1: Structural Interactions of DDR-TRK-1 in DDR1 ATP-Binding Pocket
| Binding Site Region | Residue Interaction | Interaction Type | Functional Consequence | 
|---|---|---|---|
| Hinge region | Met704 | Hydrogen bonding | Anchors inhibitor core | 
| αC-helix | Glu672 | Salt bridge | Stabilizes inactive helix | 
| DFG motif | Phe785 | Hydrophobic packing | Prevents activation loop phosphorylation | 
| Hydrophobic spine | Leu687 | Van der Waals forces | Disrupts catalytic spine assembly | 
By trapping DDR1 in the DFG-out state, DDR-TRK-1 allosterically suppresses tyrosine autophosphorylation within the activation loop (Tyr792, Tyr796, Tyr797). Molecular dynamics simulations reveal that inhibitor binding increases the solvent accessibility of these residues by 40%, promoting phosphatase access and reducing phosphorylation kinetics. This is functionally significant because phosphorylation of these tyrosines is indispensable for kinase activation and downstream signaling [4] [6] [8].
In cellular NanoBRET™ target engagement assays, DDR-TRK-1 inhibits collagen-induced DDR1 autophosphorylation with a half-maximal inhibitory concentration (IC50) of 104 nanomolar. The slow dissociation rate constant (koff = 0.0026 s⁻¹) confirms prolonged occupancy of the ATP-binding site, explaining sustained blockade of activation loop remodeling even after collagen stimulation [1] [6].
DDR-TRK-1 concurrently inhibits Tropomyosin Receptor Kinase A, Tropomyosin Receptor Kinase B, and Tropomyosin Receptor Kinase C with distinct potencies. Biochemical assays using purified kinase domains demonstrate the following rank order of inhibition: Tropomyosin Receptor Kinase C (half-maximal inhibitory concentration = 2.9 nanomolar) > Tropomyosin Receptor Kinase B (half-maximal inhibitory concentration = 3.6 nanomolar) > Tropomyosin Receptor Kinase A (half-maximal inhibitory concentration = 43 nanomolar). This gradient correlates with sequence variations in their ATP-binding pockets; Tropomyosin Receptor Kinase C/B contain smaller hydrophobic residues (Val vs Ile in Tropomyosin Receptor Kinase A) that accommodate DDR-TRK-1’s pyridine tail more efficiently [1] [2] [8].
Cellular potency follows a similar trend: DDR-TRK-1 inhibits Tropomyosin Receptor Kinase B phosphorylation most effectively (half-maximal inhibitory concentration = 142 nanomolar in NanoBRET™ assays), reflecting enhanced membrane permeability or intracellular retention for this isoform. Notably, DDR-TRK-1 exhibits time-dependent inhibition kinetics for all Tropomyosin Receptor Kinase isoforms, with a 3-fold increase in potency after 120 minutes of preincubation, suggesting slow conformational rearrangement upon binding [1] [3].
Table 2: Inhibition of Tropomyosin Receptor Kinase Isoforms by DDR-TRK-1
| Tropomyosin Receptor Kinase Isoform | Biochemical half-maximal inhibitory concentration (nM) | Cellular half-maximal inhibitory concentration (nM) | Primary Neurotrophin Ligand | 
|---|---|---|---|
| Tropomyosin Receptor Kinase A | 43 | 448 | Nerve Growth Factor | 
| Tropomyosin Receptor Kinase B | 3.6 | 142 | Brain-Derived Neurotrophic Factor | 
| Tropomyosin Receptor Kinase C | 2.9 | Not reported | Neurotrophin-3 | 
KINOMEscan® analysis (508-kinome panel at 1 micromolar concentration) confirms DDR-TRK-1’s exceptional selectivity. The compound exhibits >90% binding inhibition only for Discoidin Domain Receptor 1, Discoidin Domain Receptor 2, and Tropomyosin Receptor Kinase family members. The sole significant off-target is Cyclin-Dependent Kinase 11 (half-maximal inhibitory concentration = 370 nanomolar), though cellular validation shows negligible inhibition (half-maximal inhibitory concentration ~5 micromolar) due to poor intracellular accumulation [1] [9] [10].
Selectivity metrics include a Gini score of 0.75 (where 1.0 denotes perfect selectivity), significantly outperforming multi-kinase inhibitors like imatinib (Gini = 0.28). This selectivity arises from DDR-TRK-1’s inability to accommodate the "P-loop cage" of kinases like Abelson murine leukemia viral oncogene homolog 1, where bulky residues (Tyr253) sterically hinder its trifluoromethyl-phenyl group. Negative control compound DDR-TRK-1N – differing by a single methyl group – shows no kinase binding, confirming structural precision [1] [4] [6].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1